3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde
Overview
Description
3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is an organic compound with a complex structure that includes a chloro group, a cyclopropylmethoxy group, and an ethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-chloro-5-ethylbenzaldehyde with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropylmethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzoic acid.
Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of drug candidates with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chloro group can participate in substitution reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of an ethyl group.
3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is unique due to the presence of the ethyl group, which can influence its physical and chemical properties compared to its analogs. The combination of the chloro, cyclopropylmethoxy, and ethyl groups provides a distinct reactivity profile, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-9-5-11(7-15)13(12(14)6-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYULSVTOFLTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)OCC2CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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